molecular formula C17H12ClNO3 B11223255 (4Z)-2-(2-chlorophenyl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chlorophenyl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11223255
M. Wt: 313.7 g/mol
InChI Key: YMLADJNCOIDUPY-GDNBJRDFSA-N
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Description

(4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxyphenylmethylidene group attached to an oxazolone ring

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12ClNO3/c1-21-12-6-4-5-11(9-12)10-15-17(20)22-16(19-15)13-7-2-3-8-14(13)18/h2-10H,1H3/b15-10-

InChI Key

YMLADJNCOIDUPY-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxazolone products.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted oxazolone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines in the presence of a base like triethylamine at room temperature.

Major Products Formed

    Oxidation: Oxazolone derivatives with additional oxygen functionalities.

    Reduction: Reduced oxazolone products with hydrogenated double bonds.

    Substitution: Substituted oxazolone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2-BROMOPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(2-FLUOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(2-METHYLPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to its analogs with different substituents.

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